molecular formula C12H22O11 B571631 3-o-beta-d-Galactopyranosyl-d-galactose CAS No. 5188-48-7

3-o-beta-d-Galactopyranosyl-d-galactose

Cat. No.: B571631
CAS No.: 5188-48-7
M. Wt: 342.297
InChI Key: YGEHCIVVZVBCLE-IQVNANRASA-N
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Description

3-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a glycosidic bond This compound is a part of the larger family of oligosaccharides and is known for its role in various biological and chemical processes

Mechanism of Action

Biochemical Pathways

The compound is involved in the modulation of bacterial growth in the colon . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella . This modulation of bacterial growth is a result of the compound’s fermentation by the microbiota in the colon .

Pharmacokinetics

The compound passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound and their impact on its bioavailability are yet to be fully understood.

Result of Action

The fermentation of 3-O-β-D-Galactopyranosyl-D-Galactose by the microbiota in the colon results in the production of organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon and act as an osmotic laxative . The compound’s action also results in the modulation of bacterial growth, promoting the growth of beneficial bacteria and inhibiting harmful ones .

Action Environment

The action of 3-O-β-D-Galactopyranosyl-D-Galactose is influenced by various environmental factors. For instance, the compound’s fermentation by the microbiota and its resulting effects are dependent on the conditions in the colon . Additionally, the compound’s interaction with its targets, such as β-galactosidases, can be influenced by factors like pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-galactose typically involves the enzymatic reaction catalyzed by beta-galactosidase. This enzyme facilitates the glycosidic bond formation between two galactose molecules. The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity. For instance, the reaction might be carried out at a temperature of around 39.8°C with a specific enzyme concentration and substrate molar ratio .

Industrial Production Methods

Industrial production of this compound can involve large-scale enzymatic synthesis using microbial beta-galactosidases. These enzymes are sourced from various microorganisms such as yeasts, fungi, and bacteria. The process involves fermentation, enzyme extraction, and purification to obtain the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-galactose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

    Hydrolysis: This reaction involves the cleavage of the glycosidic bond by the addition of water, resulting in the formation of two galactose molecules.

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.

    Glycosylation: This reaction involves the addition of a glycosyl group to the compound, forming more complex oligosaccharides.

Common Reagents and Conditions

    Hydrolysis: Beta-galactosidase enzyme, water, and a buffer solution with a controlled pH.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Glycosylation: Glycosyl donors and acceptors, along with catalysts like glycosyltransferases.

Major Products Formed

    Hydrolysis: Two molecules of D-galactose.

    Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

    Glycosylation: More complex oligosaccharides.

Scientific Research Applications

3-O-beta-D-Galactopyranosyl-D-galactose has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Lactulose: A synthetic disaccharide composed of galactose and fructose.

    Melibiose: A disaccharide composed of galactose and glucose.

    Palatinose: A disaccharide composed of glucose and fructose.

    Trehalose: A disaccharide composed of two glucose molecules.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and its role as a substrate for beta-galactosidase. Unlike other disaccharides, it is specifically involved in the formation and cleavage of glycosidic bonds in biological systems, making it a valuable compound for studying enzymatic reactions and metabolic pathways .

Properties

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHCIVVZVBCLE-IQVNANRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the biological significance of 3-O-β-D-galactopyranosyl-D-galactose?

A1: This disaccharide is a significant component of certain glycoproteins. For instance, it's found as part of the O-glycosyl-linked chains in epiglycanin, a major glycoprotein found on the surface of TA3-Ha mammary carcinoma ascites cells []. These complex carbohydrate structures on glycoproteins often play crucial roles in cell signaling, immune recognition, and cell-cell interactions.

Q2: How can 3-O-β-D-galactopyranosyl-D-galactose be selectively cleaved from epiglycanin?

A2: Research demonstrates that specific enzymes can target and cleave this disaccharide from epiglycanin. Both endo-N-acetyl-α-D-galactosaminidase from Diplococcus pneumoniae and N-acetyl-α-D-galactosaminyl-oligosaccharidase from Clostridium perfringens have shown the ability to effectively release 3-O-β-D-galactopyranosyl-D-galactose from epiglycanin []. This enzymatic approach highlights the specificity of these enzymes for the disaccharide structure and its linkage within the larger glycoprotein.

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